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Compound of Interest

Compound Name: PD 135158

Cat. No.: B1197173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PD 135158, also identified as CAM 1028, is a potent and selective non-peptide antagonist of

the cholecystokinin B (CCK-B) receptor. With a CAS number of 130285-87-9, this compound

has been a valuable tool in neuroscience research, particularly in the investigation of anxiety

and psychotic disorders. This technical guide provides a comprehensive overview of PD
135158, including its chemical properties, pharmacological profile, mechanism of action, and

key experimental findings. The information is presented to support further research and drug

development efforts centered on the CCK-B receptor.

Chemical and Physical Properties
PD 135158 is a synthetic, non-peptide molecule. While a definitive public source for the IUPAC

name and a freely available chemical structure image are not readily available, its fundamental

properties have been documented.
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Property Value

CAS Number 130285-87-9

Synonyms CAM 1028

Molecular Formula C35H44N4O5

Molecular Weight 616.76 g/mol

Pharmacological Profile
PD 135158 is a high-affinity antagonist for the CCK-B receptor, demonstrating significant

selectivity over the cholecystokinin A (CCK-A) receptor subtype. Its primary pharmacological

effects are centered on the central nervous system, where CCK-B receptors are predominantly

expressed.

Quantitative Pharmacological Data
The following table summarizes the key quantitative data for PD 135158, highlighting its

potency and in-vitro activity.

Parameter Value Species/System Reference

IC50 (CCK-B

Receptor)
2.8 nM Mouse cortex [1]

Ke (CCK-B Receptor) 12.9 nM
Rat lateral

hypothalamic slice

Note: While extensively referenced, a specific Ki value for PD 135158 at the CCK-B receptor is

not consistently reported in publicly available literature. The IC50 and Ke values serve as

strong indicators of its high binding affinity.

Pharmacokinetics (ADME)
Detailed in-vivo pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and

Excretion (ADME) of PD 135158 are not extensively available in the public domain. Such
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studies are crucial for the clinical development of any therapeutic candidate and would typically

be conducted during later stages of drug development.

Mechanism of Action and Signaling Pathway
PD 135158 exerts its effects by competitively blocking the binding of the endogenous

neuropeptide cholecystokinin (CCK) to the CCK-B receptor. The CCK-B receptor is a G-protein

coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling

events.

The primary signaling pathway for the CCK-B receptor involves its coupling to the Gq alpha

subunit of the heterotrimeric G-protein. This activation leads to the stimulation of

Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG,

in conjunction with Ca2+, activates Protein Kinase C (PKC). The activation of PKC can then

lead to the phosphorylation of various downstream targets, including the activation of the

Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a role in cell growth and

differentiation. By antagonizing the CCK-B receptor, PD 135158 inhibits this entire signaling

cascade.

Signaling Pathway Diagram
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Caption: CCK-B Receptor Signaling Pathway and Inhibition by PD 135158.

Key Experimental Findings and Protocols
PD 135158 has been instrumental in elucidating the role of the CCK-B receptor in various

physiological and pathological processes. Below are summaries of key findings and the

methodologies employed in seminal studies.

Anxiolytic Activity
Finding: PD 135158 exhibits potent anxiolytic (anti-anxiety) effects in animal models.

Experimental Protocol (Elevated Plus-Maze):

Subjects: Male Hooded Lister rats.

Apparatus: An elevated plus-maze consisting of two open arms and two enclosed arms.
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Procedure: Rats were administered PD 135158 subcutaneously at doses ranging from 0.01

to 1.0 mg/kg. After a set pretreatment time, each rat was placed at the center of the maze,

and the number of entries into and the time spent in the open and enclosed arms were

recorded for a 5-minute period. An increase in the proportion of time spent in the open arms

is indicative of an anxiolytic effect.

Antipsychotic Potential
Finding: PD 135158 has shown potential as an antipsychotic agent by enhancing latent

inhibition in rats, a pre-clinical model of attentional deficits in schizophrenia.[1]

Experimental Protocol (Latent Inhibition):

Subjects: Male Sprague-Dawley rats.[1]

Apparatus: A conditioned emotional response paradigm was used, typically involving a

drinking tube and a conditioned stimulus (e.g., a tone) paired with a mild footshock

(unconditioned stimulus).[1]

Procedure:

Pre-exposure Phase: One group of rats is repeatedly exposed to the to-be-conditioned

stimulus (the tone) without any consequence. The control group is not pre-exposed.

Conditioning Phase: All rats are subjected to pairings of the tone with a mild footshock.

Test Phase: The suppression of drinking behavior in the presence of the tone is measured.

Latent inhibition is observed when the pre-exposed group shows less suppression of

drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the non-pre-

exposed group.

Drug Administration: PD 135158 was administered subcutaneously at doses of 0.001, 0.01,

and 0.1 mg/kg prior to the pre-exposure phase.[1] The enhancement of latent inhibition by

PD 135158 suggests a potential to normalize attentional processing deficits.[1]

Experimental Workflow Diagram
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Caption: Workflow for a Latent Inhibition Experiment.
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Selectivity and Off-Target Effects
While PD 135158 is highly selective for the CCK-B receptor, it is important to note that at higher

concentrations, it can exhibit agonist activity at the CCK-A receptor. This is a critical

consideration for in-vitro and in-vivo experimental design and interpretation of results.

Conclusion
PD 135158 is a valuable pharmacological tool for investigating the role of the CCK-B receptor

in the central nervous system. Its high affinity and selectivity have enabled significant advances

in our understanding of the neurobiology of anxiety and psychosis. While a lack of

comprehensive public data on its pharmacokinetics has limited its clinical translation, the

foundational research conducted with PD 135158 continues to inform the development of new

therapeutic agents targeting the CCK system. Future research should aim to fully characterize

its ADME profile to better assess its potential as a drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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